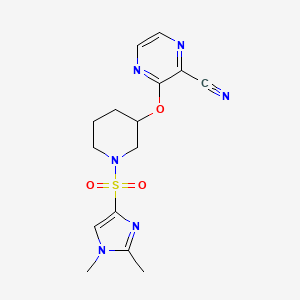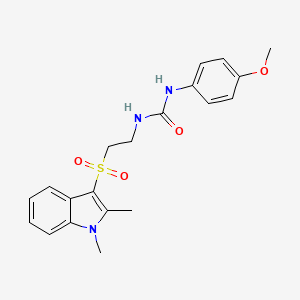
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ureas and sulfamides incorporating 1-aminotetralins has been explored in recent studies. One approach involved the reaction of substituted 1-aminotetralins with N,N-dimethylcarbamoyl chloride and N,N-dimethylsulfamoyl chloride to produce a series of novel compounds . Another study reported the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, characterized by various spectroscopic methods and single-crystal X-ray diffraction . Additionally, a method for synthesizing ureas from carboxylic acids via Lossen rearrangement was demonstrated, using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate as a reagent, allowing for a one-pot synthesis that avoids racemization and is environmentally friendly .
Molecular Structure Analysis
The molecular structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was elucidated using H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2(1)/c, with specific unit cell parameters and a calculated density of 1.285 g/cm³ .
Chemical Reactions Analysis
The synthesized ureas and sulfamides were tested for their anticancer activity, particularly against human U-87MG glioblastoma and PC-3 prostate cancer cell lines. The cytotoxicity was assessed using MTT and LDH release assays, revealing variable degrees of activity . The antitumor activity of the 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was also analyzed by MTT assay, and its interactions with the CDK4 protein active site were studied through docking experiments .
Physical and Chemical Properties Analysis
The physical properties of the synthesized compounds, such as solubility, stability, and crystallinity, were characterized through various analytical techniques. The chemical properties, including reactivity and potential for interaction with biological targets, were inferred from bioactivity assays and computational docking studies. The Lossen rearrangement method for urea synthesis was highlighted for its mild reaction conditions and compatibility with various protecting groups .
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound has been synthesized and characterized by various techniques, including NMR, ESI-MS, and X-ray diffraction. It crystallizes in the monoclinic space group, with detailed crystallographic parameters provided (Ch Hu et al., 2018).
Biological and Pharmacological Studies
- Antitumor Activities : The compound shows potential antitumor activity, as analyzed by MTT assay. Docking studies into CDK4 protein suggest interactions with active site residues, indicating a mechanism for its antitumor effects (Ch Hu et al., 2018).
- 5-HT1D Receptor Agonist Properties : Some derivatives of the compound have been shown to have agonist activity at the 5-HT1D receptors, which is significant for neurological studies and potential therapeutic applications (T. Barf et al., 1996).
Chemical Reactions and Derivatives
- Reactions with Chlorosulfonic Acid : Studies on ureidobenzenesulfonyl chlorides, closely related to the compound, show reactions with chlorosulfonic acid yielding various sulfonyl chlorides, providing insights into its chemical reactivity and potential for derivative synthesis (N. Akhtar et al., 1977).
Advanced Applications
- Molecular Docking Studies : Molecular docking studies of derivatives show significant anticonvulsant activity, highlighting the compound's relevance in neurological disorders (A. Thakur et al., 2017).
- Directed Lithiation : Research on directed lithiation of derivatives and subsequent reactions with various electrophiles expands the compound's utility in synthetic chemistry (Keith Smith et al., 2013).
特性
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-19(17-6-4-5-7-18(17)23(14)2)28(25,26)13-12-21-20(24)22-15-8-10-16(27-3)11-9-15/h4-11H,12-13H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYXZXAHRFIPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

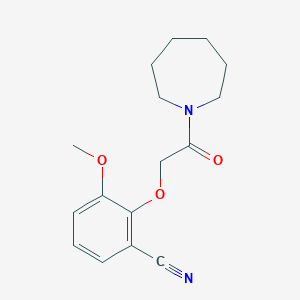

![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)
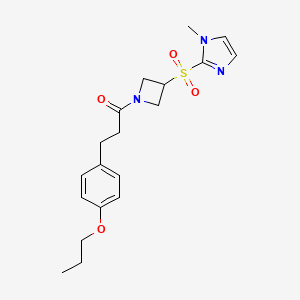
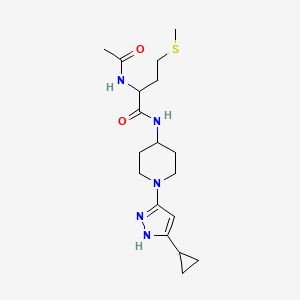


![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)
![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)
![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)
